
Thonzonium bromide
Overview
Description
Thonzonium bromide is a monocationic detergent and surfactant widely used in pharmaceutical formulations. It is known for its ability to promote tissue contact by dispersing and penetrating cellular debris and exudate. This property makes it particularly useful in ear and nasal drops to enhance the effectiveness of the active ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thonzonium bromide can be synthesized through a series of chemical reactions involving the alkylation of a tertiary amine with a long-chain alkyl halide. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process. The final product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and advanced purification methods to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Thonzonium bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized thonzonium derivatives, while substitution reactions can yield various substituted products .
Scientific Research Applications
Antiviral Applications
Inhibition of SARS-CoV-2
Recent studies have demonstrated that thonzonium bromide exhibits significant antiviral activity against SARS-CoV-2. It acts as an inhibitor of the viral 3CL protease, crucial for the replication of the virus. The compound was found to have an IC value of 2.04 μM, indicating its potency in inhibiting the enzyme responsible for processing viral polyproteins .
Mechanism of Action
The mechanism by which this compound inhibits SARS-CoV-2 involves occupying the catalytic site of the protease and inducing conformational changes that hinder its activity. This selectivity is notable as it does not affect human chymotrypsin C or Dipeptidyl peptidase IV, suggesting a targeted action against viral proteases .
Broad-Spectrum Activity
This compound has also shown efficacy against other coronaviruses, including MERS-CoV and HCoV-229E, highlighting its potential as a broad-spectrum antiviral agent .
Anticancer Research
Malignant Pleural Mesothelioma
This compound has been identified as a promising agent in the treatment of malignant pleural mesothelioma (MPM), a cancer with limited treatment options. In vitro studies revealed that this compound inhibited cell proliferation and induced apoptosis in various MPM cell lines .
In Vivo Efficacy
In an in vivo xenograft model, this compound significantly improved overall survival rates compared to control groups. The compound's mechanism involves modulation of key signaling pathways such as ERK1/2 and p38, along with effects on mitochondrial function .
Antimicrobial Properties
Topical Applications
This compound is traditionally used in treating ear infections due to its antimicrobial properties. It has been shown to be effective against multidrug-resistant filamentous fungi and has potential for topical oral applications as an anticaries agent .
Impact on Microbiomes
Research indicates that topical application of this compound can alter gastrointestinal microbiomes without harmful effects on host tissues. This suggests its utility in managing oral health while maintaining microbial balance .
Pharmaceutical Formulations
Enhancing Drug Delivery
As a cationic surfactant, this compound is employed to enhance the penetration of antimicrobial agents through biological membranes. Its surfactant properties facilitate the dispersion of cellular debris and exudate, making it valuable in pharmaceutical formulations aimed at improving drug absorption .
Data Summary
Mechanism of Action
Thonzonium bromide exerts its effects by dispersing and penetrating cellular debris and exudate, thereby promoting tissue contact of the active ingredients contained in the administered medication. It acts as an inhibitor of vacuolar ATPase, uncoupling and blocking the function of the pump without inhibiting ATP hydrolysis. This mechanism enhances the effectiveness of the active ingredients in pharmaceutical formulations .
Comparison with Similar Compounds
Similar Compounds
- Decamethonium bromide
- Cetalkonium chloride
- Domiphen bromide
- Farnesol (structurally similar antimicrobial agent)
Uniqueness
Thonzonium bromide is unique due to its specific surfactant and detergent properties, which make it highly effective in promoting tissue contact and enhancing the penetration of active ingredients. Its ability to inhibit vacuolar ATPase and its antifungal properties further distinguish it from other similar compounds .
Biological Activity
Thonzonium bromide (TB) is a cationic surfactant that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antibacterial research. Originally approved by the FDA for treating ear infections, recent studies have highlighted its potential in various therapeutic applications, including its efficacy against coronaviruses and its impact on oral health.
Antiviral Activity
Recent research has identified this compound as a potent inhibitor of the SARS-CoV-2 3CL protease, which is crucial for the virus's replication. The compound demonstrated an IC50 value of 2.04 ± 0.25 μM in fluorescence resonance energy transfer (FRET)-based assays, indicating its effectiveness in inhibiting viral activity .
Mechanism of Action:
- Inhibition of Protease Activity: TB binds to the catalytic site of the SARS-CoV-2 3CL protease, inducing conformational changes that hinder its function.
- Selectivity: Notably, TB did not inhibit human chymotrypsin C (CTRC) or Dipeptidyl peptidase IV (DPP-IV), suggesting a degree of selectivity that may reduce potential side effects .
Antibacterial Properties
This compound has also been shown to possess significant antibacterial activity against multidrug-resistant filamentous fungi and other pathogens. Its mechanism involves disrupting microbial cell membranes due to its surfactant properties, which can lead to cell lysis .
Impact on Oral Health
In studies focusing on dental applications, TB was evaluated for its effects on oral microbiota and caries prevention. A notable study demonstrated that topical application of TB reduced dental caries in a rat model without cytotoxic effects on oral tissues. The treatment led to localized disturbances in the oral microbiome but promoted beneficial bacterial turnover in the gut microbiota .
Key Findings:
- Caries Reduction: TB effectively reduced caries incidence without harming surrounding tissues.
- Microbiome Effects: Altered oral-gut microbial interactions were observed, with specific disruptions in taxa like Rothia and Veillonella while maintaining overall gut microbiome integrity .
Osteoclast Inhibition
This compound has also been investigated for its effects on bone metabolism. It inhibited RANKL-induced osteoclast formation and function in vitro, which is critical in conditions like osteoporosis and aseptic loosening of orthopedic implants .
Mechanistic Insights:
- Blocking Signaling Pathways: TB interferes with key signaling pathways involved in osteoclast differentiation, such as NF-κB and ERK.
- In Vivo Efficacy: In murine models, TB prevented LPS-induced bone loss, highlighting its potential as a therapeutic agent for osteolytic diseases .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which thonzonium bromide inhibits proton transport, and how is this quantified experimentally?
this compound acts as a proton pump inhibitor by targeting V-ATPase, a critical enzyme for intracellular pH regulation. It disrupts proton transport through interactions with the V0 subunit’s tether domain (residues 362–407 of Vph1p in yeast), uncoupling ATP hydrolysis from proton translocation . The inhibitory effect is dose-dependent, with an EC50 of 69 μM measured via in vitro assays using vacuolar membranes from S. cerevisiae and C. albicans. Researchers typically quantify inhibition by comparing ATPase activity and proton transport rates under controlled pH conditions .
Q. Which experimental models are most suitable for studying this compound’s antimicrobial and anti-biofilm effects?
Standard models include:
- Planktonic bacterial assays : MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) tests against Staphylococcus aureus and Streptococcus mutans .
- Biofilm models : Microplate biofilm assays using S. mutans to evaluate biofilm disruption and viability reduction (e.g., CFU/mL measurements) .
- Eukaryotic systems : Yeast (S. cerevisiae) strains with V-ATPase mutations to assess drug specificity and compensatory mechanisms .
Q. How do researchers quantify this compound’s impact on osteoclast formation and bone resorption?
In vitro studies use RANKL-induced osteoclast differentiation assays, where osteoclast activity is measured via pit formation on calcium phosphate-coated plates. In vivo, LPS-induced bone loss models in rodents are employed, with bone density analyzed via micro-CT imaging. This compound’s efficacy is validated by comparing treated and untreated groups for osteoclast markers (e.g., TRAP staining) and bone resorption metrics .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating this compound’s effects on V-ATPase mutants with compensatory mechanisms?
- Control strains : Use wild-type and tether-truncated Vph1p yeast strains to isolate drug sensitivity .
- pH modulation : Conduct assays at pH 7.5 to exacerbate V-ATPase dependency, as mutants may survive via alternative pH-regulatory pathways .
- Cytotoxicity thresholds : Test concentrations >50 μM to identify off-target effects (e.g., lipid domain disruption) using ATPase activity assays alongside growth phenotyping .
Q. How can contradictory data on this compound’s cytotoxicity be resolved in pharmacokinetic studies?
Contradictions often arise from:
- Concentration-dependent effects : Lower doses (≤50 μM) selectively inhibit V-ATPase, while higher doses disrupt membrane integrity. Use lipid bilayer stability assays to differentiate mechanisms .
- Model specificity : Compare results across prokaryotic (bacterial) and eukaryotic (yeast, mammalian) systems to identify conserved vs. species-specific effects .
- Pharmacokinetic profiling : Measure drug accumulation in target tissues (e.g., bone or biofilm microenvironments) using HPLC or LC-MS to correlate efficacy with localized concentrations .
Q. What methodologies optimize this compound loading into nanoparticle carriers for enhanced anti-biofilm delivery?
- Hydrophobic core engineering : Use nanoparticles (NPs) with butyl methacrylate (BMA) to maximize drug loading via alkyl chain interactions .
- Saturated loading conditions : Increase drug-to-NP ratios (e.g., CCR 4 NPs) to achieve >2.5-fold loading capacity improvements without compromising efficiency .
- pH-responsive release : Test NP formulations at neutral (pH 7) vs. acidic (pH 5) conditions to evaluate release kinetics, though this compound’s release is primarily governed by NP-drug interactions rather than pH .
Q. How do genetic variations in V-ATPase structure influence this compound’s efficacy across species?
- Tether domain analysis : Truncate or mutate residues 362–407 in Vph1p to assess uncoupling resistance .
- Cross-species assays : Compare drug responses in C. albicans and mammalian osteoclasts to identify conserved binding motifs .
- Computational modeling : Use molecular docking to predict interactions between this compound and V-ATPase isoforms .
Q. What distinguishes this compound’s mechanism from other proton pump inhibitors like alexidine dihydrochloride, despite similar EC50 values?
- Binding targets : this compound targets the Vph1p tether domain, while alexidine binds lipopolysaccharides and lipid domains .
- Uncoupling specificity : this compound preserves ATPase activity even at high concentrations, whereas alexidine disrupts ATP hydrolysis .
- Structural basis : this compound’s mono-cationic detergent structure contrasts with alexidine’s bisbiguanide amphipathicity, affecting membrane interaction dynamics .
Q. Methodological Notes
- References : Prioritize primary literature (e.g., Journal of Biological Chemistry , Dalton Trans. ) over vendor data (e.g., TargetMol ).
- Data validation : Replicate key findings (e.g., EC50) across multiple models (yeast, bacterial, mammalian) to confirm robustness.
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for LPS-induced bone loss models .
Properties
IUPAC Name |
hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDWFZTSDZAIG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045326 | |
Record name | Thonzonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-08-2 | |
Record name | Thonzonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thonzonium bromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THONZONIUM BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | THONZONIUM BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thonzonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tonzonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THONZONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.